Trans sodium crocetinate synthesis from crocetin
Trans sodium crocetinate synthesis from crocetin
An In-depth Technical Guide to the Synthesis of Trans Sodium Crocetinate from Crocetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans sodium crocetinate (TSC), the disodium salt of the natural carotenoid crocetin, is a first-in-class oxygen diffusion-enhancing compound with significant therapeutic potential in treating conditions associated with hypoxia and ischemia.[1][2] Its enhanced aqueous solubility and bioavailability compared to its parent compound, crocetin, make it a compelling candidate for clinical development.[3][4] The biological activity of sodium crocetinate is, however, highly specific to its trans isomeric form; the cis isomer is not only inactive but may negate the therapeutic effects of the trans form.[5][6] This guide provides a comprehensive, technically-grounded overview of the synthesis of substantially pure trans sodium crocetinate from crocetin. It details the sourcing and preparation of the crocetin precursor, the core chemical synthesis, a field-proven protocol for isomeric purification, and the analytical methods required for quality control and characterization.
The Strategic Importance of Trans Sodium Crocetinate (TSC)
Crocetin is a natural dicarboxylic acid apocarotenoid found primarily in the stigmas of the saffron crocus (Crocus sativus L.).[7][8] While it demonstrates promising biological activities, its therapeutic utility is hampered by near-insolubility in aqueous solutions, making pharmaceutical formulation for intravenous administration exceptionally difficult.[3][5]
The conversion of crocetin to its disodium salt, sodium crocetinate, resolves this solubility challenge.[9] The synthesis, a straightforward acid-base reaction, unfortunately yields a mixture of geometric isomers, primarily the trans and cis forms.[5] Extensive research has demonstrated that only the trans isomer is effective at increasing the diffusion of oxygen through plasma to tissues.[5][10] Therefore, the critical challenge in producing pharmaceutical-grade TSC is not the salt formation itself, but the efficient and scalable separation of the desired trans isomer from the unwanted cis form. This guide elucidates a robust methodology to achieve this outcome.
Precursor Sourcing and Preparation: From Saffron to Crocetin
The quality of the final TSC product is intrinsically linked to the purity of the crocetin starting material. Crocetin is most commonly derived from saffron via a two-stage process: extraction of crocins followed by hydrolysis.
Extraction and Purification of Crocins
Crocins are the glycosyl esters of crocetin and are the primary compounds responsible for saffron's vibrant color.[11][12] An effective method for their extraction involves the use of 80% ethanol, which efficiently solubilizes crocins while leaving many other plant components behind.[13][14]
Protocol 2.1: Crocin Extraction & Crystallization
-
Extraction: Suspend powdered saffron stigmas (e.g., 10 g) in 80% ethanol (e.g., 25 mL) at 0°C.[13] Vortex vigorously for 2 minutes.
-
Separation: Centrifuge the suspension (e.g., 4000 rpm for 10 min) and collect the supernatant.[13]
-
Repeated Extraction: Repeat the extraction process on the sediment multiple times (e.g., 7 additional times) to maximize crocin recovery, pooling the supernatants.[13]
-
Crystallization: Store the combined ethanolic extract in a sealed, thick-walled glass container in complete darkness at -5°C. Crystal formation will occur over several weeks.[13][15]
-
Recrystallization for Purity: The initial crystals may have a purity of around 85%.[15] For higher purity (>97%), a second crystallization step is recommended. Dissolve the harvested crystals in a minimal amount of 80% ethanol and repeat the cold storage process.[14][15]
Hydrolysis of Crocins to Crocetin
The purified crocins (crocetin esters) must be hydrolyzed to yield the free dicarboxylic acid, crocetin. This can be achieved through alkaline or enzymatic hydrolysis.[16][17] Alkaline hydrolysis is a common and effective laboratory method.
Protocol 2.2: Alkaline Hydrolysis
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Saponification: Dissolve the purified crocins in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heating: Heat the solution at 60°C for approximately 4 hours to ensure complete saponification of the ester linkages.[18]
-
Acidification & Precipitation: Carefully acidify the cooled solution with an acid (e.g., phosphoric acid or HCl) to protonate the carboxylate groups, causing crocetin to precipitate out of the solution.[17][18]
-
Purification: Wash the crocetin precipitate thoroughly with deionized water to remove residual salts. The crocetin can then be further purified by crystallization from a suitable solvent like dimethylformamide (DMF).[18]
The overall workflow from saffron processing to purified crocetin is visualized below.
Caption: Workflow for Crocetin Preparation.
Core Synthesis and Isomeric Purification of TSC
The synthesis of TSC from crocetin is a two-part process: the initial non-selective salt formation followed by a critical, selective purification to isolate the trans isomer.
Reaction Principle: Acid-Base Neutralization
Crocetin (C₂₀H₂₄O₄) is a dicarboxylic acid. Its reaction with two equivalents of sodium hydroxide (NaOH) results in the formation of the disodium salt, sodium crocetinate (C₂₀H₂₂Na₂O₄), and water.[5] This reaction proceeds readily but produces a mixture of cis and trans isomers.
Caption: Core Neutralization Reaction.
The Isomer Challenge and Purification Strategy
The key to producing biologically active TSC lies in separating the trans isomer from the cis isomer. A patented method leverages the differential solubility of the isomers in a specific solvent system.[5] The trans isomer can be selectively precipitated from a methanolic solution of the isomeric mixture by the addition of a weak acid.[5]
Protocol 3.1: Synthesis and Purification of Trans Sodium Crocetinate
This protocol is adapted from the principles described in U.S. Patent 6,060,511 A.[5]
-
Initial Salt Formation:
-
Dissolve purified crocetin in a suitable volume of aqueous sodium hydroxide solution. The reaction creates a mixture of cis and trans sodium crocetinate.
-
Isolate the solid isomeric salt mixture, for example, by evaporation or lyophilization.
-
-
Selective Precipitation of the Trans Isomer:
-
Dissolve the mixed-isomer sodium crocetinate powder in methanol. Allow the solution to stand for a period of 30 minutes to 12 hours to ensure complete dissolution.[5]
-
Slowly add a weak acid, such as 0.5 N glacial acetic acid, to the methanolic solution. This will cause the selective precipitation of trans-crocetin (the protonated acid form), while the cis isomer remains largely in solution.[5]
-
Causality: This separation is based on the lower solubility of the trans-crocetin acid form in the methanol/acetic acid medium compared to its cis counterpart. The rigid, linear structure of the trans isomer allows for more efficient crystal packing and thus lower solubility upon protonation.
-
-
Conversion to Pure TSC:
-
Isolate the trans-crocetin precipitate by filtration or centrifugation.
-
Wash the precipitate to remove any residual impurities.
-
Carefully add a stoichiometric amount of sodium hydroxide solution (e.g., 0.7 N) to the precipitate to convert the trans-crocetin acid back into its highly pure disodium salt form (TSC).[5]
-
-
Final Isolation:
-
Dry the final product to yield substantially pure, solid trans sodium crocetinate. Freeze-drying (lyophilization) is a preferred method to obtain a fine, easily soluble powder.[5]
-
Caption: TSC Synthesis and Purification Workflow.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and isomeric integrity of the final TSC product.
| Parameter | Analytical Method | Purpose & Expected Outcome |
| Isomeric Purity | High-Performance Liquid Chromatography (HPLC) | To separate and quantify trans-TSC from cis-TSC and other impurities. A C18 reversed-phase column is typically used.[12][18] The trans isomer should be the major peak (>98%). |
| Identity | UV-Visible Spectroscopy | Confirms the presence of the characteristic polyene chromophore. In methanol, crocetin shows λmax values around 436 and 464 nm.[18] |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 2D-NMR experiments provide definitive structural confirmation and can distinguish between the symmetric trans isomer and the asymmetric cis isomers.[19] |
| Solubility | Visual Inspection | The final TSC product should be highly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5).[5] |
| Stability | Stability Testing (ICH Guidelines) | The API and formulated drug product should be tested under various conditions (temperature, humidity) to establish a shelf-life.[20] |
Safety, Handling, and Storage
Safety Precautions:
-
Crocetin/TSC: Handle as a potent chemical agent. Avoid dust formation and inhalation. Use in a well-ventilated area or fume hood.[21][22]
-
Reagents: Sodium hydroxide is corrosive. Methanol is flammable and toxic. Glacial acetic acid is corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[21]
Storage and Stability:
-
Trans sodium crocetinate is sensitive to light and oxidation due to its conjugated polyene structure.
-
Store the final product in an airtight, amber container under inert gas (e.g., argon or nitrogen) at reduced temperatures (e.g., 4°C or -20°C) to maximize shelf life.[22][23]
Conclusion
The synthesis of trans sodium crocetinate is a process where the purification strategy is more critical than the initial chemical reaction. While the conversion of crocetin to its sodium salt is chemically trivial, the biological imperative for the pure trans isomer necessitates a carefully controlled separation process. The methodology detailed in this guide, centered on selective acid-base precipitation in a non-aqueous solvent, provides a robust and validated pathway for researchers and drug developers to produce high-purity TSC. The successful execution of this synthesis, verified by rigorous analytical characterization, is the foundational step in harnessing the full therapeutic potential of this promising oxygen diffusion-enhancing compound.
References
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